2-[1-(2-Chlorobenzyl)-3-oxo-2-piperazinyl]-acetic acid
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Overview
Description
2-[1-(2-Chlorobenzyl)-3-oxo-2-piperazinyl]-acetic acid is an organic compound with the molecular formula C13H15ClN2O3 It is a derivative of piperazine, a heterocyclic organic compound that contains nitrogen atoms at opposite positions in a six-membered ring
Preparation Methods
The synthesis of 2-[1-(2-Chlorobenzyl)-3-oxo-2-piperazinyl]-acetic acid typically involves the reaction of 2-chlorobenzyl chloride with piperazine, followed by oxidation and subsequent acylation. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine. Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure higher yields and purity.
Chemical Reactions Analysis
2-[1-(2-Chlorobenzyl)-3-oxo-2-piperazinyl]-acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl chloride moiety, where nucleophiles like hydroxide or amine groups replace the chlorine atom.
Scientific Research Applications
2-[1-(2-Chlorobenzyl)-3-oxo-2-piperazinyl]-acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-(2-Chlorobenzyl)-3-oxo-2-piperazinyl]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
2-[1-(2-Chlorobenzyl)-3-oxo-2-piperazinyl]-acetic acid can be compared with other similar compounds, such as:
- **3-Oxo-1-(2-phenylethyl)-2-piperazinyl]acetic acid
- **1-(2-Ethylbutyl)-3-oxo-2-piperazinyl]acetic acid
- **3-Oxo-1-(2-pyridinylmethyl)-2-piperazinyl]acetic acid
These compounds share a similar piperazine core structure but differ in their substituents, which can lead to variations in their chemical and biological properties
Properties
IUPAC Name |
2-[1-[(2-chlorophenyl)methyl]-3-oxopiperazin-2-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O3/c14-10-4-2-1-3-9(10)8-16-6-5-15-13(19)11(16)7-12(17)18/h1-4,11H,5-8H2,(H,15,19)(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPWNROYGRVIXKP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C(=O)N1)CC(=O)O)CC2=CC=CC=C2Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501199726 |
Source
|
Record name | 1-[(2-Chlorophenyl)methyl]-3-oxo-2-piperazineacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501199726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1022919-09-0 |
Source
|
Record name | 1-[(2-Chlorophenyl)methyl]-3-oxo-2-piperazineacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1022919-09-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(2-Chlorophenyl)methyl]-3-oxo-2-piperazineacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501199726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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